molecular formula C12H11NO5 B8655690 2,4-Pentanedione, 3-(2-nitrobenzoyl)- CAS No. 58130-13-5

2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Cat. No. B8655690
CAS RN: 58130-13-5
M. Wt: 249.22 g/mol
InChI Key: BCRPUBPRQSGJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776872B2

Procedure details

Magnesium ethoxide was generated by refluxing ethanol (50 mL) with 1.2 g (50 mmol) Magnesium turnings for 3 days. The ethanol was removed under reduced 10 pressure, and 50 mL of toluene was added, followed by dropwise addition of 5 g (50 mmol) of 2,5-pentanedione. The reaction mixture was stirred at room temperature for two hours and then at 70° C. for one hour, and then cooled to −10° C. A solution of 9.27 g (50 mmol) of 2-nitrobenzoyl chloride in 20 mL of toluene was added dropwise, and the solution was stirred at ambient temperature for 18 hours. The reaction mixture was 15 poured into a mixture of ice and 1N HCl, and the resulting solution was extracted with ethyl acetate. The organic layert was washed with brine, dried (MgSO4) filtered and concentrated to dryness under reduced pressure to afford 12.23 g of 3-(2-nitro-benzoyl)-pentane-2,4-dione
Name
Magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.27 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-:1]CC.[Mg+2].[O-]CC.[Mg].[CH3:9][C:10](=[O:15])[CH2:11][CH2:12][CH:13]=O.[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22])([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1.C(O)C>[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([CH:11]([C:10](=[O:15])[CH3:9])[C:12](=[O:1])[CH3:13])=[O:22])([O-:18])=[O:17] |f:0.1.2|

Inputs

Step One
Name
Magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCC=O)=O
Step Three
Name
Quantity
9.27 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
at 70° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
STIRRING
Type
STIRRING
Details
the solution was stirred at ambient temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layert was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)C(C(C)=O)C(C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.